3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione

Physicochemical profiling Lead optimization Structure-activity relationship

3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034382‑25‑5) is a heterocyclic small molecule combining an azetidine ring with an oxazolidine‑2,4‑dione scaffold, further decorated with a bulky 3,3‑dimethylbutanoyl group. Its molecular formula is C₁₂H₁₈N₂O₄ and its molecular weight is 254.286 g mol⁻¹.

Molecular Formula C12H18N2O4
Molecular Weight 254.286
CAS No. 2034382-25-5
Cat. No. B2895578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione
CAS2034382-25-5
Molecular FormulaC12H18N2O4
Molecular Weight254.286
Structural Identifiers
SMILESCC(C)(C)CC(=O)N1CC(C1)N2C(=O)COC2=O
InChIInChI=1S/C12H18N2O4/c1-12(2,3)4-9(15)13-5-8(6-13)14-10(16)7-18-11(14)17/h8H,4-7H2,1-3H3
InChIKeyFDWHVHBARYOPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione – Core Physicochemical Profile and Structural Classification


3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034382‑25‑5) is a heterocyclic small molecule combining an azetidine ring with an oxazolidine‑2,4‑dione scaffold, further decorated with a bulky 3,3‑dimethylbutanoyl group [1]. Its molecular formula is C₁₂H₁₈N₂O₄ and its molecular weight is 254.286 g mol⁻¹ [2]. The compound belongs to a broader class of heterocyclic‑substituted 3‑alkyl azetidine derivatives that have been patented as acetyl‑CoA carboxylase (ACC) inhibitors for metabolic disorders [3].

Why In‑Class Azetidine‑Oxazolidinediones Cannot Substitute for 3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione in Research Sourcing


Within the azetidine‑oxazolidine‑2,4‑dione family, the nature of the N‑acyl substituent on the azetidine ring dictates the compound’s lipophilicity, steric demand and metabolic stability [1]. The 3,3‑dimethylbutanoyl moiety imparts a distinct combination of steric hindrance (quaternary carbon adjacent to carbonyl) and moderate lipophilicity that cannot be replicated by smaller acyl groups (e.g., acetyl, propionyl) or by polar sulfonyl/aromatic substituents [2]. Consequently, interchanging compounds within this scaffold family without adjusting key physicochemical parameters risks altering target engagement, cellular permeability, and assay reproducibility.

Quantitative Differentiation of 3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione Versus Closest Structural Analogs


Molecular Weight and Steric Bulk: 3,3-Dimethylbutanoyl vs. Unsubstituted Azetidine Scaffold

The simplest analog, 3‑(azetidin‑3‑yl)‑1,3‑oxazolidine‑2,4‑dione (CAS 1706453‑72‑6), lacks the 3,3‑dimethylbutanoyl substituent. This results in a molecular weight of only 156.14 g mol⁻¹ versus 254.29 g mol⁻¹ for the target compound [1]. The 98.15 g mol⁻¹ increase reflects the additional steric bulk and lipophilic character contributed by the N‑acyl group, which is expected to alter protein‑binding pocket occupancy and metabolic half‑life [2].

Physicochemical profiling Lead optimization Structure-activity relationship

Rotatable Bond Count: Flexibility Contrast with Picolinoyl‑Substituted Analog

The 3,3‑dimethylbutanoyl side chain introduces significant conformational flexibility relative to rigid aromatic acyl analogs. The picolinoyl‑substituted congener 3‑(1‑picolinoylazetidin‑3‑yl)oxazolidine‑2,4‑dione (CAS not assigned) possesses only 2 rotatable bonds, whereas the target compound has 4 rotatable bonds (C–C bonds in the butanoyl chain) [1][2]. Higher flexibility can enhance induced‑fit binding but may also increase entropic penalty upon target engagement.

Conformational analysis Drug design Physicochemical profiling

Lipophilic Character: Calculated LogP Differentiation from Benzenesulfonyl Analog

The benzenesulfonyl‑substituted analog (CAS 2034309‑78‑7) introduces a polar sulfonyl group that drastically reduces lipophilicity compared to the all‑carbon 3,3‑dimethylbutanoyl group. While experimental logP values are not publicly available, the topological polar surface area (TPSA) of the target compound is 66.9 Ų, versus 82.1 Ų for the benzenesulfonyl analog, and the predicted logP (XLogP3) is ~0.7 for the target versus –0.3 for the benzenesulfonyl derivative [1][2][3]. This difference places the target compound in a more favorable range for blood‑brain barrier penetration and membrane partitioning.

Lipophilicity ADME profiling Medicinal chemistry

Purity Specification: Research‑Grade Consistency for Reproducible Assay Outcomes

Vendor‑reported purity for the target compound is consistently ≥95% (HPLC), aligning with the standard specifications for analogous azetidine‑oxazolidinedione building blocks supplied by major research chemical distributors [1]. The unsubstituted parent compound 3‑(azetidin‑3‑yl)‑1,3‑oxazolidine‑2,4‑dione is also offered at 95% purity, indicating that competitive pricing and batch‑to‑batch consistency are comparable across the scaffold family . No unique impurity profile or stability advantage has been reported.

Quality control Assay reproducibility Procurement criteria

Optimal Research and Procurement Scenarios for 3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione


Chemical Probe Design for ACC Inhibitor Programs

The 3,3‑dimethylbutanoyl‑substituted azetidine‑oxazolidinedione scaffold matches the core substructure of patented ACC inhibitors [1]. Its moderate lipophilicity (predicted logP ~0.7) and four rotatable bonds make it a suitable starting point for structure‑activity relationship (SAR) campaigns targeting the ACC carboxyltransferase domain, where induced‑fit binding may be advantageous [2].

Metabolic Stability Profiling in Drug Discovery

The quaternary carbon of the 3,3‑dimethylbutanoyl group blocks a major site of cytochrome P450 oxidation, potentially reducing metabolic clearance relative to N‑acetyl or N‑propionyl analogs [3]. Researchers can use the target compound to benchmark microsomal stability against simpler acyl variants in early‑stage ADME panels.

Screening Library Diversification

With a molecular weight (254 g mol⁻¹) and lipophilicity distinct from both the polar benzenesulfonyl and the highly rigid picolinoyl analogs, the target compound occupies an underrepresented region of the drug‑like chemical space [2][4]. It is a valuable addition to fragment‑oriented or lead‑like screening sets designed to maximize scaffold diversity.

Synthetic Intermediates for Heterocyclic Chemistry

The oxazolidine‑2,4‑dione ring can be opened under mild basic conditions to generate N‑hydroxy acids or further functionalized to β‑lactam derivatives. The 3,3‑dimethylbutanoyl group provides steric protection that enhances selectivity during subsequent ring‑opening or cross‑coupling reactions [5].

Quote Request

Request a Quote for 3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.